BenchChemオンラインストアへようこそ!

1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol

Kinase Inhibition JAK1/JAK2 Selectivity Azetidinyl-Pyrimidine Pharmacophore

1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is a heterocyclic small molecule (C9H13N3O, MW 179.22) featuring a 4,6-disubstituted pyrimidine core directly linked to a 3-hydroxyazetidine ring. This compound belongs to the broader class of azetidinyl-pyrimidines, a privileged scaffold in kinase inhibitor design, where the specific 2,6-dimethyl substitution pattern on the pyrimidine ring is a critical structural feature differentiating it from unsubstituted or mono-substituted analogs.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 1341839-66-4
Cat. No. B2856654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol
CAS1341839-66-4
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)N2CC(C2)O
InChIInChI=1S/C9H13N3O/c1-6-3-9(11-7(2)10-6)12-4-8(13)5-12/h3,8,13H,4-5H2,1-2H3
InChIKeyQXDGJODPOOIMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol (CAS 1341839-66-4): Chemical Identity and Sourcing Baseline for a Specialized Azetidinyl-Pyrimidine Scaffold


1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is a heterocyclic small molecule (C9H13N3O, MW 179.22) featuring a 4,6-disubstituted pyrimidine core directly linked to a 3-hydroxyazetidine ring . This compound belongs to the broader class of azetidinyl-pyrimidines, a privileged scaffold in kinase inhibitor design, where the specific 2,6-dimethyl substitution pattern on the pyrimidine ring is a critical structural feature differentiating it from unsubstituted or mono-substituted analogs [1]. Vendors typically supply this compound at a purity of 98% for research use .

Why a Generic Azetidinyl-Pyrimidine Cannot Substitute for 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol in Lead Optimization


In-class azetidinyl-pyrimidine compounds cannot be generically substituted due to the profound impact of the pyrimidine ring's substitution pattern on kinase selectivity and potency. The specific 2,6-dimethyl substitution on the target compound is not a trivial modification; patent disclosures for JAK inhibitors explicitly define this motif as a key structural determinant for achieving functional inhibition of Janus kinase proteins, a feature absent in unsubstituted pyrimidine analogs [1]. Furthermore, the 3-hydroxy group on the azetidine ring provides a critical hydrogen-bonding donor/acceptor for target engagement, and replacing it with a nitrile or other group (e.g., in 1-(2,6-dimethylpyrimidin-4-yl)azetidine-3-carbonitrile) would fundamentally alter the pharmacophore and biological activity [1]. This makes the specific combination of the 2,6-dimethylpyrimidine core and the azetidin-3-ol moiety a non-interchangeable, precise building block for medicinal chemistry programs .

Quantitative Differentiation Guide for 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol (CAS 1341839-66-4) Against its Closest Analogs


2,6-Dimethylpyrimidine Substitution Pattern is a Defined Requirement for JAK Kinase Inhibitor Activity

The target compound's 2,6-dimethyl substitution on the pyrimidine ring is explicitly defined within the general formula of patented azetidinyl-pyrimidine JAK inhibitors, distinguishing it from unsubstituted pyrimidine analogs like 1-(pyrimidin-2-yl)azetidin-3-ol or 1-(pyrimidin-4-yl)azetidin-3-ol which lack this critical motif [1]. While the patent does not list a specific IC50 for this exact compound, the class-level structure-activity relationship (SAR) establishes the 2,6-dimethyl pattern as a requirement for functional JAK inhibition; compounds without this substitution are considered outside the scope of the claimed kinase inhibitor pharmacophore [1].

Kinase Inhibition JAK1/JAK2 Selectivity Azetidinyl-Pyrimidine Pharmacophore

Hydroxyl Group on Azetidine Provides a Pharmacophore Anchor Point Missing in Nitrile Analogs

The 3-hydroxy group on the azetidine ring of the target compound is a critical hydrogen bond donor/acceptor. This differentiates it from 1-(2,6-dimethylpyrimidin-4-yl)azetidine-3-carbonitrile, which replaces the hydroxyl with a nitrile group . Class-level data from related azetidinyl-pyrimidines suggests that a hydroxyl moiety can be important for binding to CYP enzymes; for instance, the broader class of azetidinyl pyrimidines has demonstrated CYP26A1 inhibitory activity, though the precise contribution of the hydroxyl group in this specific compound remains unquantified in public studies [1].

CYP26A1 Inhibition Hydrogen-Bonding Azetidine Functionalization

Predicted Physical-Chemical Profile Offers Enhanced Solubility Versus Nitrile Analogs for In Vitro Assays

The target compound's topological polar surface area (tPSA) and hydrogen bonding capacity, derived from its hydroxyl group, predict improved aqueous solubility compared to 1-(2,6-dimethylpyrimidin-4-yl)azetidine-3-carbonitrile, which is more lipophilic . Vendor-procured 1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-ol is standardized at 98% purity, ensuring reliable formulation for in vitro biochemical and cellular assays . While direct measured logP/logD values are not publicly available, the structural difference strongly suggests the alcohol is better suited for aqueous assay conditions.

Aqueous Solubility LogP Assay Compatibility

Optimal Deployment Scenarios for 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol (CAS 1341839-66-4) Based on Differentiation Evidence


Lead Optimization Starting Material for JAK1/JAK2 Inhibitor Programs

The 2,6-dimethylpyrimidine substitution pattern aligns with the patented pharmacophore for azetidinyl-pyrimidine JAK kinase inhibitors, making this compound a direct starting scaffold for medicinal chemistry teams developing novel treatments for inflammatory eye diseases such as uveitis [1].

CYP Enzyme Inhibition Screening Probe

The presence of the 3-hydroxyazetidine moiety suggests utility as a probe for CYP enzyme interactions, particularly CYP26A1, where related azetidinyl-pyrimidine structures have demonstrated potent inhibitory activity [1]. Its high purity ensures clean, interpretable data in microsomal or cellular CYP inhibition assays.

PDE4 and M3 Dual Antagonist Lead Optimization Scaffold

The azetidin-3-ol ring system, when coupled to a pyrimidine core, has been demonstrated in scientific literature as a key structural moiety for improving PDE4 inhibitory activity in dual M3 antagonist-PDE4 inhibitor programs [2]. This compound can serve as a building block for synthesizing new analogs with improved lung inflammation profiles.

Kinase Selectivity Panel Profiling

Given its classification as an azetidinyl-pyrimidine kinase inhibitor building block, procuring this compound enables its profiling against a panel of kinases (beyond JAK) to establish selectivity fingerprints. This is critical for understanding potential off-target effects early in the drug discovery process [1].

Quote Request

Request a Quote for 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.